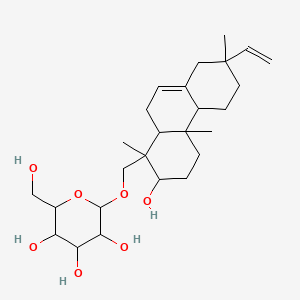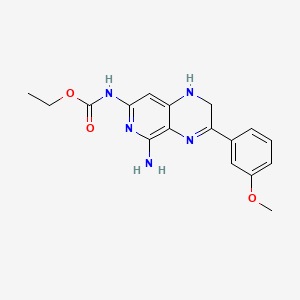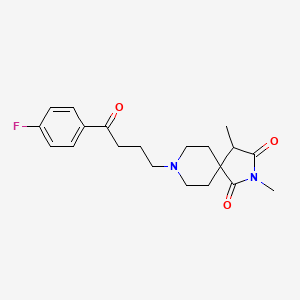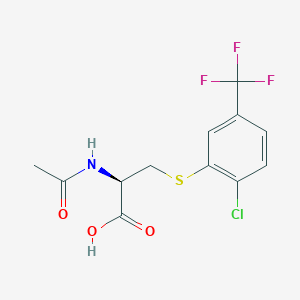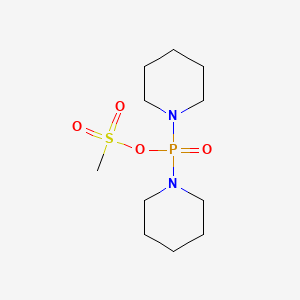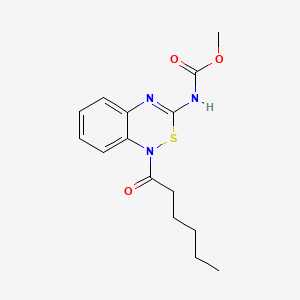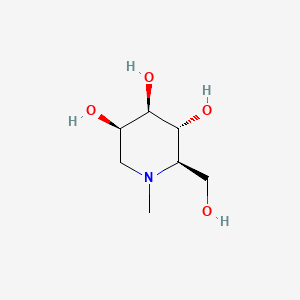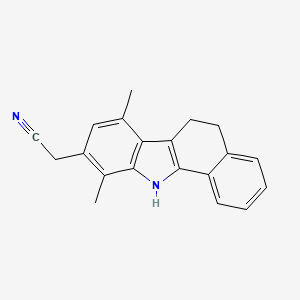
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- is a complex organic compound known for its unique structure and diverse applications This compound is part of the phenanthridine family, which is characterized by a three-ring structure with nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- involves multiple steps. The process typically starts with the preparation of the phenanthridine core, followed by the introduction of amino groups and other functional groups. Common reagents used in the synthesis include aniline derivatives, aldehydes, and various catalysts. The reaction conditions often involve high temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its ability to bind to DNA and proteins, making it useful in molecular biology research.
Medicine: Research has shown potential anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: It is used in the production of rigid polyamides and other advanced materials.
Wirkmechanismus
The mechanism of action of Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to the exterior of DNA through non-specific interactions, potentially interfering with DNA replication and transcription. This binding ability is also responsible for its anti-tumor and anti-viral effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: A simpler compound with a similar core structure but lacking the additional functional groups.
3,8-Diamino-6-phenylphenanthridine: A related compound with similar properties but different functional groups.
5,6-Dimethyl-1,10-phenanthroline: Another phenanthridine derivative with distinct chemical properties.
Uniqueness
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- stands out due to its complex structure and the presence of multiple amino groups, which enhance its binding affinity to DNA and proteins. This makes it particularly useful in biological and medical research.
Eigenschaften
CAS-Nummer |
86388-76-3 |
|---|---|
Molekularformel |
C31H42N7O+ |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)benzamide |
InChI |
InChI=1S/C31H41N7O/c1-38-29-21-25(34)11-13-27(29)26-12-10-24(33)20-28(26)30(38)22-6-8-23(9-7-22)31(39)37-19-5-18-36-16-3-2-15-35-17-4-14-32/h6-13,20-21,34-36H,2-5,14-19,32H2,1H3,(H3,33,37,39)/p+1 |
InChI-Schlüssel |
HFNWOGNHVQTCDI-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)NCCCNCCCCNCCCN)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


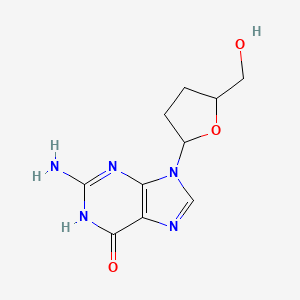
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
